![molecular formula C9H14N2 B3146272 5,6,7,8,9,10-Hexahydroimidazo[1,2-a]azocine CAS No. 59521-37-8](/img/structure/B3146272.png)
5,6,7,8,9,10-Hexahydroimidazo[1,2-a]azocine
Overview
Description
5,6,7,8,9,10-Hexahydroimidazo[1,2-a]azocine is a bicyclic heterocyclic compound featuring an eight-membered azocine ring fused to an imidazole moiety. The "hexahydro" designation indicates partial saturation, with six hydrogen atoms saturating the azocine ring. This structure is part of a broader class of nitrogen-containing fused-ring systems studied for their synthetic versatility and bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8,9,10-Hexahydroimidazo[1,2-a]azocine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of an imidazole derivative with a suitable azocine precursor in the presence of a catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8,9,10-Hexahydroimidazo[1,2-a]azocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or azocine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazoazocine oxides, while reduction could produce partially hydrogenated derivatives.
Scientific Research Applications
5,6,7,8,9,10-Hexahydroimidazo[1,2-a]azocine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5,6,7,8,9,10-Hexahydroimidazo[1,2-a]azocine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit key enzymes in bacterial metabolism.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The table below highlights key structural differences between 5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine and related compounds:
Key Observations :
- Synthetic Accessibility : Smaller rings (pyridine/azepine) are more commonly synthesized via one-pot multicomponent reactions (MCRs) or cyclization strategies , while larger rings may require specialized reagents or longer reaction times.
Hexahydroimidazo[1,2-a]pyridines
- MCR Approach : Ethylenediamine, cinnamaldehydes, and 1,3-dicarbonyl compounds react under acetic acid catalysis to yield tetra-substituted hexahydroimidazo[1,2-a]pyridines in 1–3 hours (yields: 54–96%) .
- Stepwise Synthesis : Glutaraldehyde and benzotriazole intermediates are used to generate chiral derivatives, followed by sodium borohydride reduction to final products .
Azocine/Azonine Analogs
- Limited direct data exists, but analogous strategies (e.g., cyclization of diamines with aldehydes) are inferred. For example, octahydropyrimido[1,2-a]azepine derivatives are synthesized via acid-catalyzed condensations .
Bioactivity
- Insecticidal Activity : Hexahydroimidazo[1,2-a]pyridine derivatives show 4-fold higher aphidicidal activity than acetamiprid, attributed to optimal steric and electronic profiles .
- Anticancer Potential: Imipridones like ONC201 (hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidinone) exhibit TRAIL-mediated apoptosis in cancer cells .
Hirshfeld Surface Analysis (Hexahydroimidazo[1,2-a]pyridine)
Biological Activity
5,6,7,8,9,10-Hexahydroimidazo[1,2-a]azocine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique fused ring system combining an imidazole ring and an azocine ring. Its molecular formula is with a molecular weight of approximately 150.22 g/mol. The compound's structure contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These interactions often involve:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It may bind to specific receptors influencing signaling pathways.
- Antimicrobial Activity : Studies suggest it can disrupt bacterial metabolism by targeting essential enzymes.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies demonstrate its effectiveness against several bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings underscore the compound's potential as a lead for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In a study evaluating cytotoxic effects on various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
The data suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
Case Studies
Several case studies have documented the biological activity of this compound:
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of this compound and its evaluation against resistant bacterial strains. The results indicated significant activity compared to standard antibiotics .
- Cytotoxicity Study : Research published in Cancer Research demonstrated that the compound effectively reduced cell viability in various cancer cell lines and triggered apoptotic pathways .
- Mechanistic Insights : A detailed mechanistic study revealed that this compound interacts with DNA topoisomerases leading to DNA damage and subsequent cell death .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves cyclocondensation of 2-aminoimidazoles with aliphatic 1,3-difunctional compounds (e.g., diketones or ketoesters) under reflux in polar aprotic solvents like DMF or DMSO. Optimization requires adjusting stoichiometry, temperature (80–120°C), and catalyst use (e.g., p-toluenesulfonic acid). Characterization via H/C NMR and HPLC-MS is critical to confirm ring closure and purity .
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound derivatives?
- Methodological Answer :
- NMR : Key signals include imidazole protons (δ 6.8–7.5 ppm) and azocine CH groups (δ 1.5–2.8 ppm). C NMR distinguishes sp carbons (imidazole ring, δ 120–140 ppm) and sp carbons (azocine, δ 20–40 ppm).
- IR : Absorbances at 1600–1650 cm confirm C=N stretching in the imidazole ring.
- MS : Molecular ion peaks ([M+H]) align with calculated molecular weights (e.g., CHN: 136.19 g/mol) .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
- Methodological Answer : Standard assays include:
- Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases relevant to disease pathways .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps for nucleophilic/electrophilic sites.
- Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., bacterial DNA gyrase or cancer-related kinases). Validate predictions with experimental IC correlations .
Q. What strategies resolve contradictions in biological data (e.g., divergent IC values across studies)?
- Methodological Answer :
- Standardization : Ensure consistent assay protocols (e.g., cell line passage number, serum concentration).
- Metabolic Stability Testing : Use liver microsomes to assess compound degradation kinetics, which may explain variability in efficacy.
- Orthogonal Validation : Cross-check results with alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. How can reaction engineering improve scalability of the synthesis while minimizing impurities?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, reducing side reactions (e.g., dimerization).
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
- Purification : Use preparative HPLC with C18 columns and gradient elution (ACN/water + 0.1% TFA) to isolate high-purity batches (>98%) .
Q. What are the challenges in characterizing degradation products under accelerated stability conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
- LC-HRMS : Identify degradation products (e.g., ring-opened imidazoles or oxidized azocines) via high-resolution mass spectrometry.
- Mechanistic Insights : Use kinetic modeling (Arrhenius equation) to predict shelf-life and storage conditions .
Properties
IUPAC Name |
5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-4-7-11-8-6-10-9(11)5-3-1/h6,8H,1-5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKPJWWZCVPDOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN2C=CN=C2CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.